4-Bromo-2-methoxybut-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methoxybut-2-enenitrile is an organic compound with the molecular formula C5H6BrNO. It is characterized by the presence of a bromine atom, a methoxy group, and a nitrile group attached to a but-2-ene backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2-methoxybut-2-enenitrile can be synthesized through various methods. One common approach involves the bromination of 2-methoxybut-2-enenitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of environmentally friendly brominating agents and solvents is also a consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methoxybut-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as cyanide, leading to the formation of nitriles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the but-2-ene backbone can participate in addition reactions with electrophiles
Common Reagents and Conditions
Nucleophiles: Cyanide ions for substitution reactions.
Bases: Strong bases like potassium tert-butoxide for elimination reactions.
Electrophiles: Bromine or hydrogen bromide for addition reactions.
Major Products Formed
Substitution: Formation of 2-methoxybut-2-enenitrile.
Elimination: Formation of 2-methoxybut-2-ene.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methoxybut-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methoxybut-2-enenitrile involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond in the but-2-ene backbone are key sites for chemical reactions. The compound can form intermediates that participate in further transformations, leading to the formation of diverse products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-methoxybut-2-ene
- 2-Methoxybut-2-enenitrile
- 4-Bromo-2,5-dimethoxyamphetamine
Uniqueness
4-Bromo-2-methoxybut-2-enenitrile is unique due to the presence of both a bromine atom and a nitrile group on the same molecule. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H6BrNO |
---|---|
Molekulargewicht |
176.01 g/mol |
IUPAC-Name |
(E)-4-bromo-2-methoxybut-2-enenitrile |
InChI |
InChI=1S/C5H6BrNO/c1-8-5(4-7)2-3-6/h2H,3H2,1H3/b5-2+ |
InChI-Schlüssel |
LCMZLMVNRRKFSB-GORDUTHDSA-N |
Isomerische SMILES |
CO/C(=C/CBr)/C#N |
Kanonische SMILES |
COC(=CCBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.